3-(Benzyloxy)-2-methylpropan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "3-(Benzyloxy)-2-methylpropan-1-ol" often involves novel methodologies for constructing complex molecules. For example, Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which share structural similarities with "3-(Benzyloxy)-2-methylpropan-1-ol," using aromatic diamines and Meldrum's acid without requiring a catalyst (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to "3-(Benzyloxy)-2-methylpropan-1-ol" has been elucidated through various techniques, including X-ray diffraction. For instance, He et al. (2020) synthesized coordination polymers based on a deprotonated carboxyphenoxy methyl benzene, demonstrating the utility of structural analysis in understanding the geometry and bonding within similar compounds (He et al., 2020).
Chemical Reactions and Properties
Research on compounds akin to "3-(Benzyloxy)-2-methylpropan-1-ol" includes studies on their chemical reactions and properties. Song et al. (2012) investigated the synthesis and electrochemical properties of benzyloxy-functionalized diiron 1,3-propanedithiolate complexes, which are relevant to understanding the reactivity and potential applications of "3-(Benzyloxy)-2-methylpropan-1-ol" (Song et al., 2012).
Physical Properties Analysis
The physical properties of compounds closely related to "3-(Benzyloxy)-2-methylpropan-1-ol" have been a focus of various studies, aiming to understand their stability, solubility, and crystallinity. The study by Gebreslasie et al. (2011) on the polymorphic forms of a tert-butoxycarbonyl-protected dipeptide provides insights into the factors influencing the physical properties of similar molecules (Gebreslasie et al., 2011).
Chemical Properties Analysis
Investigations into the chemical properties of "3-(Benzyloxy)-2-methylpropan-1-ol" and related compounds reveal their reactivity, potential for functionalization, and applications in synthesis. Basavaiah et al. (2004) described a novel one-pot transformation of Baylis–Hillman adducts into 2-benzoxepines, showcasing the diverse reactivity and application of similar chemical structures in synthesis (Basavaiah et al., 2004).
Scientific Research Applications
1. Synthesis and Analytical Characterization of Cyclization Products
- Summary of Application : This compound is used in the synthesis of chromane derivatives, which are inhibitors of the salicylate synthase from M. tuberculosis . An unexpected compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
- Methods of Application : The molecular structure of the unexpected compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
- Results or Outcomes : The studies led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards this target, demonstrating promising activities .
2. Synthesis, Characterization and Antimicrobial Activity of Novel Chalcones Derivatives
- Summary of Application : This compound is used in the synthesis of novel chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application : The chalcones derivatives were synthesized by coupling with aromatic substituted aldehyde . All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .
3. Versatile Chemical Compound Used in Various Scientific Research
- Summary of Application : This compound is a versatile chemical compound used in various scientific research. Its intricate structure allows for diverse applications, such as drug development, enzyme studies, and peptide synthesis.
4. Benzylic Oxidations and Reductions
- Summary of Application : This compound is used in the study of benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
- Methods of Application : The susceptibility of alkyl side-chains to oxidative degradation is studied .
- Results or Outcomes : The observations reflect a general benzylic activation .
5. Pharmaceutical Intermediate
6. Oxidation of Alkyl Side-Chains
- Summary of Application : This compound is used in the study of the oxidation of alkyl side-chains . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
- Methods of Application : The susceptibility of alkyl side-chains to oxidative degradation is studied . Such oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
- Results or Outcomes : The observations reflect a general benzylic activation .
Safety And Hazards
properties
IUPAC Name |
2-methyl-3-phenylmethoxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRZOWQXYGMVQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972278 | |
Record name | 3-(Benzyloxy)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-methylpropan-1-ol | |
CAS RN |
56850-59-0 | |
Record name | 3-(Benzyloxy)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.